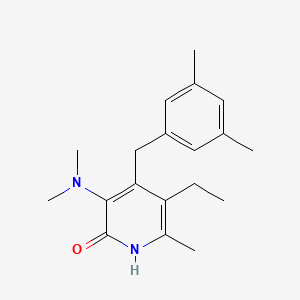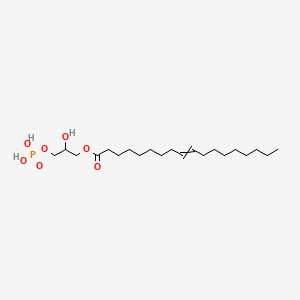
lysophosphatidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysophosphatidic acid is a bioactive phospholipid that plays a crucial role in various physiological and pathological processes. It is characterized by a glycerol backbone with a phosphate group at the sn-3 position, a hydroxyl group, and a fatty acid chain in either the sn-1 or sn-2 positions . This compound is known for its ability to act as a signaling molecule, influencing cell proliferation, migration, and survival .
Métodos De Preparación
Lysophosphatidic acid can be synthesized through several methods, including enzymatic and chemical routes. One common enzymatic method involves the action of phospholipase A1 or phospholipase A2 on phosphatidic acid, resulting in the removal of one fatty acid chain . Another method involves the use of lysophospholipase D, which removes the choline group from lysophosphatidylcholine . Industrial production methods often involve the enzymatic transformation of natural glycerophospholipids using regiospecific enzymes .
Análisis De Reacciones Químicas
Lysophosphatidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipases and lipases . For example, the oxidation of this compound can lead to the formation of lysophosphatidylcholine . The reduction of this compound can result in the formation of diacylglycerol . Substitution reactions often involve the replacement of the fatty acid chain with different functional groups, leading to the formation of various lysophospholipid derivatives .
Aplicaciones Científicas De Investigación
Lysophosphatidic acid has a wide range of scientific research applications. In chemistry, it is used to study membrane biochemistry and the interactions between phospholipids and proteins . In biology, this compound is known to play a role in cell signaling, influencing processes such as cell proliferation, migration, and apoptosis . In medicine, this compound has been implicated in various diseases, including cancer, atherosclerosis, and fibrosis . It is also being explored as a potential therapeutic target for drug development . In industry, this compound is used in the production of bioactive lipids and as a component in various biochemical assays .
Mecanismo De Acción
These receptors mediate various cellular responses, including cell proliferation, migration, and cytoskeletal reorganization . The activation of lysophosphatidic acid receptors leads to the activation of downstream signaling pathways, such as the Rho/Rho kinase pathway, which is involved in the formation of stress fibers and cell migration . This compound also influences the production of other signaling molecules, such as vascular endothelial growth factor, through the activation of peroxisome proliferator-activated receptor gamma .
Comparación Con Compuestos Similares
Lysophosphatidic acid is similar to other bioactive lipids, such as sphingosine-1-phosphate and cyclic phosphatidic acid . this compound is unique in its ability to activate a specific set of G-protein-coupled receptors, leading to distinct cellular responses . Sphingosine-1-phosphate, for example, also acts as a signaling molecule but interacts with a different set of receptors and influences different cellular processes . Cyclic phosphatidic acid shares structural similarities with this compound but has distinct biological functions and signaling pathways .
Similar Compounds
- Sphingosine-1-phosphate
- Cyclic phosphatidic acid
- Phosphatidic acid
- Gintonin
This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research and industry.
Propiedades
IUPAC Name |
(2-hydroxy-3-phosphonooxypropyl) octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGQSWVCFNIUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861533 |
Source


|
| Record name | 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

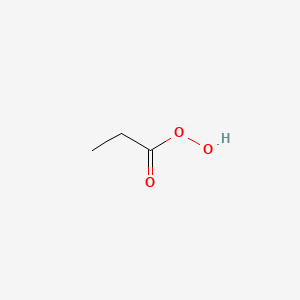


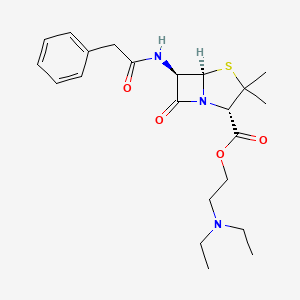
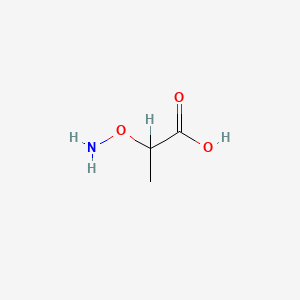
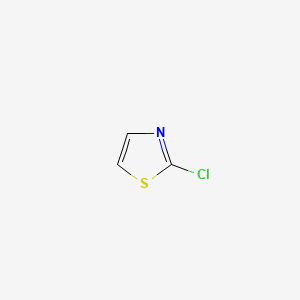
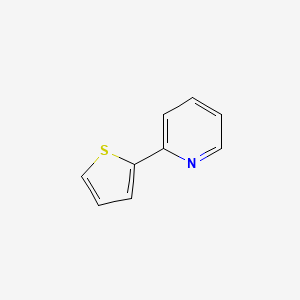



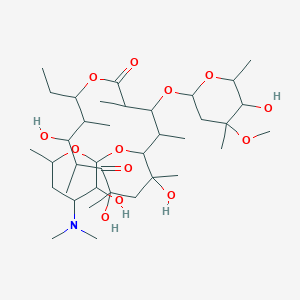
![1-{5-O-[(3-Carboxypropoxy)(hydroxy)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1198829.png)
